methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate
Description
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is a chiral ester featuring a heptanoate backbone with a 2-oxocyclopentyl substituent at the (3S)-position. The cyclopentane ring adopts an (1S)-configured ketone at the 2-position, contributing to its stereochemical specificity.
Properties
CAS No. |
72429-04-0 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C13H22O3/c1-3-4-6-10(9-13(15)16-2)11-7-5-8-12(11)14/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
JZAXFOYWGKXZDF-QWRGUYRKSA-N |
Isomeric SMILES |
CCCC[C@@H](CC(=O)OC)[C@@H]1CCCC1=O |
Canonical SMILES |
CCCCC(CC(=O)OC)C1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate can be achieved through several synthetic routes. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of cyclopentanone as a starting material. The cyclopentanone is first converted to its corresponding enolate, which is then alkylated with a suitable alkyl halide to introduce the heptanoate moiety. The resulting intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid or cyclopentanone derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive aroma.
Mechanism of Action
The mechanism of action of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The cyclopentanone moiety may also play a role in modulating the compound’s activity by interacting with specific binding sites on proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinct attributes include:
- Heptanoate ester chain (7-carbon backbone).
- (1S)-2-Oxocyclopentyl group with a ketone at the 2-position.
- Chiral centers at both the 3-position (S) and cyclopentyl 1-position (S).
Comparisons with structurally related esters are summarized below:
Table 1: Comparative Analysis of Structural and Physical Properties
Functional Group Impact
Ester Chain Length: The heptanoate chain in the target compound and ’s analog enhances hydrophobicity compared to the acetate in ’s compound. This may reduce water solubility but improve lipid membrane permeability, a critical factor in drug delivery . Shorter chains (e.g., acetate) are associated with higher volatility, making them suitable for flavoring applications .
Cyclopentane Modifications: Ketone Position: The 2-oxo group in the target compound vs. ’s 3-hydroxy and 1-enyl groups add polarity and conformational rigidity .
Stereochemical Effects :
Research Findings and Implications
Knowledge Gaps
- No direct biological or toxicological data for the target compound are available in the evidence. Further studies could explore its enzymatic inhibition, metabolic stability, or receptor binding using assays analogous to those in .
Q & A
Q. What are the established synthetic routes for methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate, and what key reaction parameters influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves stereocontrolled cyclization or enzymatic resolution. For cyclopentane ring formation, sodium hydride-mediated alkylation of β-keto esters (e.g., methyl 3-oxo-pentanoate) with cyclopentyl precursors is a common approach . Enantioselective methods, such as chiral auxiliaries or asymmetric catalysis, are critical for achieving the (3S,1S) configuration. Key parameters include:
- Temperature control (0–25°C) to minimize racemization.
- Solvent polarity (e.g., THF or DMF) to stabilize transition states.
- Catalytic systems (e.g., organocatalysts or transition-metal complexes) for stereochemical fidelity.
A comparative table of synthetic routes:
| Method | Yield (%) | Stereopurity (% ee) | Key Reference |
|---|---|---|---|
| Sodium hydride alkylation | 65–75 | 90–95 | |
| Enzymatic resolution | 50–60 | >99 |
Q. How can researchers ensure purity and structural fidelity during purification and characterization?
Methodological Answer: Post-synthesis purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers . Structural confirmation requires:
- NMR spectroscopy : 2D NOESY or COSY to verify stereochemistry (e.g., coupling constants between (3S)- and (1S)-positions) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₁₃H₂₀O₃, [M+H]⁺ = 225.1486).
- Polarimetry : Specific rotation ([α]D²⁵) should align with literature values (e.g., +15.6° for the (3S,1S) enantiomer) .
Q. What protocols ensure stability during storage and handling?
Methodological Answer: The compound is sensitive to hydrolysis and oxidation. Best practices include:
- Storage under inert gas (argon) at –20°C in amber glass vials .
- Use of stabilizers (e.g., 0.1% BHT) in organic solvents (acetonitrile > methanol).
- Avoidance of aqueous buffers unless immediately prior to experimentation .
Advanced Research Questions
Q. How can contradictory stereochemical data from NMR and X-ray crystallography be resolved?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., ring puckering in cyclopentane). To resolve:
Perform variable-temperature NMR (–40°C to 40°C) to identify conformational averaging .
X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to lock the conformation .
Computational modeling : DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental NOE correlations .
Q. What in vitro assays are suitable for evaluating biological activity, given structural similarity to prostaglandin analogs?
Methodological Answer: The compound’s cyclopentane-2-oxo motif resembles misoprostol, a prostaglandin E1 analog . Assays include:
- Receptor binding : Competitive ELISA with human prostaglandin receptors (EP2/EP4 subtypes).
- Cell-based assays : Measure cAMP levels in HEK293 cells transfected with EP receptors.
- Stability in biological matrices : Incubate with human liver microsomes (HLMs) to assess metabolic half-life (t₁/₂) .
Q. What mechanistic insights explain variability in cyclopentane ring formation during synthesis?
Methodological Answer: Variability arises from competing pathways:
- Enolate alkylation : Favored by bulky bases (e.g., LDA) but risks over-alkylation.
- Concerted [3+2] cycloaddition : Requires transition-metal catalysts (e.g., Rh(II)) for stereocontrol .
- Acid-catalyzed cyclization : Prone to racemization but scalable for industrial precursors .
Key evidence from kinetic studies:
- Rate-limiting step is enolate formation (k = 0.15 s⁻¹ at 25°C).
- Stereochemical erosion (>5% ee loss) occurs above 30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
